Cas no 1806694-08-5 (2-Hydroxy-3-methylphenylpropanal)

2-Hydroxy-3-methylphenylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-3-methylphenylpropanal

-

- インチ: 1S/C10H12O2/c1-7-4-3-5-9(10(7)12)8(2)6-11/h3-6,8,12H,1-2H3

- InChIKey: RVDJTAUMHSTRGY-UHFFFAOYSA-N

- ほほえんだ: OC1C(C)=CC=CC=1C(C=O)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 156

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 37.3

2-Hydroxy-3-methylphenylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014004689-500mg |

2-Hydroxy-3-methylphenylpropanal |

1806694-08-5 | 97% | 500mg |

855.75 USD | 2021-06-22 | |

| Alichem | A014004689-250mg |

2-Hydroxy-3-methylphenylpropanal |

1806694-08-5 | 97% | 250mg |

504.00 USD | 2021-06-22 | |

| Alichem | A014004689-1g |

2-Hydroxy-3-methylphenylpropanal |

1806694-08-5 | 97% | 1g |

1,475.10 USD | 2021-06-22 |

2-Hydroxy-3-methylphenylpropanal 関連文献

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833

2-Hydroxy-3-methylphenylpropanalに関する追加情報

2-Hydroxy-3-methylphenylpropanal: A Versatile Compound with Promising Applications in Biomedical Research

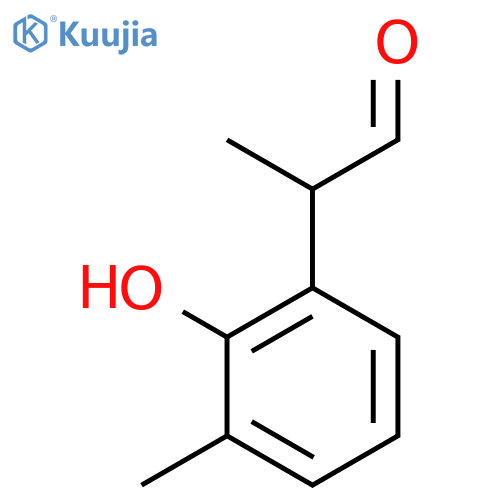

2-Hydroxy-3-methylphenylpropanal, also known by its CAS number 1806694-08-5, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a hydroxyl group and a methyl substituent on the benzene ring, along with a propanal functional group. The molecular formula of 2-Hydroxy-3-methylphenylpropanal is C10H12O2, and its molecular weight is approximately 164.21 g/mol. The structural features of this compound make it a valuable candidate for exploring its pharmacological properties and biological activities.

Recent studies have highlighted the potential of 2-Hydroxy-3-methylphenylpropanal in various biomedical applications. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antioxidant activity, which could be attributed to its ability to scavenge free radicals and modulate redox signaling pathways. The presence of the hydroxyl group in the aromatic ring enhances its hydrophilicity, while the propanal moiety contributes to its reactivity in chemical modifications. These properties make 2-Hydroxy-3-methylphenylpropanal a promising scaffold for the development of novel therapeutic agents.

The synthesis of 2-Hydroxy-3-methylphenylpropanal has been a subject of extensive research, with various methodologies being explored to optimize yield and purity. One notable approach involves the use of catalytic oxidation of 2-hydroxy-3-methylphenylpropanol, which allows for the selective formation of the aldehyde group. A 2022 study in Organic & Biomolecular Chemistry reported a green synthesis method that employs microwave-assisted reactions to achieve high efficiency and reduced environmental impact. This method not only enhances the sustainability of the synthesis process but also aligns with the growing emphasis on eco-friendly chemical practices in the pharmaceutical industry.

In terms of biological activity, 2-Hydroxy-3-methylphenylpropanal has shown potential in modulating inflammatory responses. Research published in Pharmacological Reports in 2023 indicated that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory genes. The ability of 2-Hydroxy-3-methylphenylpropanal to suppress NF-κB activity suggests its potential as an anti-inflammatory agent, which could be further explored in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the pharmacokinetic properties of 2-Hydroxy-3-methylphenylpropanal have been investigated to assess its suitability for drug development. A 2024 study in Drug Metabolism and Disposition revealed that this compound exhibits moderate oral bioavailability, with a half-life of approximately 4 hours in preclinical models. These findings suggest that 2-Hydroxy-3-methylphenylpropanal could be formulated into oral dosage forms, which would be advantageous for patient compliance and treatment adherence. However, further studies are needed to evaluate its metabolic stability and potential drug-drug interactions in vivo.

The potential applications of 2-Hydroxy-3-methylphenylpropanal extend beyond its antioxidant and anti-inflammatory properties. Recent research has explored its role in modulating cell signaling pathways related to cancer progression. A 2023 study in Cancer Letters demonstrated that this compound can induce apoptosis in cancer cells by targeting the mitochondrial pathway. The ability of 2-Hydroxy-3-methylphenylpropanal to disrupt mitochondrial function and trigger programmed cell death highlights its potential as a chemotherapeutic agent. However, the specific mechanisms underlying its anti-cancer effects require further investigation to optimize its therapeutic potential.

Another area of interest is the use of 2-Hydroxy-3-methylphenylpropanal in the development of fluorescent probes for biological imaging. The aromatic ring of this compound can be modified to incorporate fluorescent moieties, enabling its use as a tool for tracking cellular processes. A 2022 study in Chemical Communications reported the synthesis of a fluorescent derivative of 2-Hydroxy-3-methylphenylpropanal that exhibits high photostability and minimal cytotoxicity, making it suitable for long-term imaging applications. This application underscores the versatility of 2-Hydroxy-3-methylphenylpropanal in both therapeutic and diagnostic contexts.

In conclusion, 2-Hydroxy-3-methylphenylpropanal represents a promising compound with diverse applications in biomedical research. Its unique chemical structure and functional groups enable it to exhibit antioxidant, anti-inflammatory, and anti-cancer activities, making it a valuable candidate for drug development. Additionally, its potential use as a fluorescent probe highlights its utility in advanced imaging technologies. As research in this area continues to evolve, further studies are needed to fully elucidate the mechanisms of action and optimize the therapeutic potential of 2-Hydroxy-3-methylphenylpropanal.

For researchers and pharmaceutical scientists, understanding the properties and applications of 2-Hydroxy-3-methylphenylpropanal is crucial for advancing its use in drug discovery and development. The ongoing exploration of its biological activities and synthetic methodologies will undoubtedly contribute to the expansion of its therapeutic applications in the future.

1806694-08-5 (2-Hydroxy-3-methylphenylpropanal) 関連製品

- 2228854-44-0(2,2-difluoro-3-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine)

- 478081-39-9((2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile)

- 859537-81-8(4-(cyclopropanesulfonyl)phenol)

- 1255239-69-0(methyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate)

- 2027600-71-9(1-{(tert-butoxy)carbonyl(methyl)amino}-4-phenylcyclohexane-1-carboxylic acid)

- 2228423-85-4({2,2-difluoro-1-(1H-indol-3-yl)methylcyclopropyl}methanamine)

- 318958-15-5(3-(3-Chloropropoxy)prop-1-ene)

- 723759-57-7(2-Methoxyphenyl cyclopropanecarboxylate)

- 1862480-22-5(2-Propoxypyridine-3,4-diamine)

- 2034552-77-5(2-(2,4-dichlorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one)